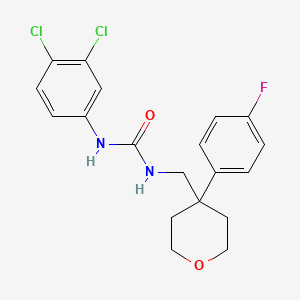

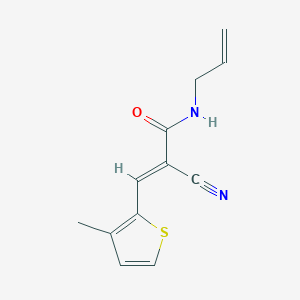

![molecular formula C10H12BrNO2 B2501355 N-[2-(4-bromophenoxy)ethyl]acetamide CAS No. 924829-94-7](/img/structure/B2501355.png)

N-[2-(4-bromophenoxy)ethyl]acetamide

説明

“N-[2-(4-bromophenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It is related to other compounds such as Ethyl 2-(2-bromophenyl)acetamide and N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine .

Synthesis Analysis

The compound can be synthesized in a good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS). The structure is then confirmed by X-ray diffraction (XRD) studies . The synthesis involves studying the effects of biologically active synthetic, semi-synthetic, and natural compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physicochemical properties involved .Molecular Structure Analysis

The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1. The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure . The existence of these intermolecular interactions are computed by the Hirshfeld surfaces (HS) and two-dimensional (2D) fingerprints plot analysis .Chemical Reactions Analysis

The title compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide ©, was synthesized in a good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS) and finally, the structure was confirmed by X-ray diffraction (XRD) .科学的研究の応用

Anti-Cancer Drug Development

N-[2-(4-bromophenoxy)ethyl]acetamide has been studied for its potential use in the development of anti-cancer drugs . The compound was synthesized and characterized using different spectroscopic techniques, and its structure was confirmed by X-ray diffraction (XRD) studies . The study involved examining the effects of biologically active synthetic, semi-synthetic, and natural compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physico-chemical properties involved .

Drug Design

The compound is used in drug design, an integrated and developing system that portends an era of novel and safe tailored drugs . It involves studying the effects of biologically active compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physico-chemical properties involved .

Docking Analysis

The compound has been used in docking analysis, a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex . The ligand-receptor complexes were then superimposed over each other .

DFT Studies

N-[2-(4-bromophenoxy)ethyl]acetamide has been used in Density Functional Theory (DFT) studies . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems .

Crystallography

The crystal structure of N-[2-(4-bromophenoxy)ethyl]acetamide has been studied . The structure is stabilized mainly through intermolecular N—H…O hydrogen bonds .

Chemical Synthesis

N-[2-(4-bromophenoxy)ethyl]acetamide is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating its use in various chemical reactions .

作用機序

Target of Action

It belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These compounds are known to interact with various biological targets, influencing numerous physiological processes.

Mode of Action

The mode of action of N-[2-(4-bromophenoxy)ethyl]acetamide involves its interaction with its targets, leading to changes at the molecular and cellular levels . The crystal structure of the compound is stabilized mainly through intermolecular N—H…O hydrogen bonds , which may play a role in its interaction with biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(4-bromophenoxy)ethyl]acetamide . These factors can include pH, temperature, and the presence of other molecules, among others.

特性

IUPAC Name |

N-[2-(4-bromophenoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKXEBVTXADABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-bromophenoxy)ethyl]acetamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)